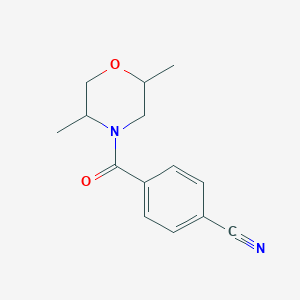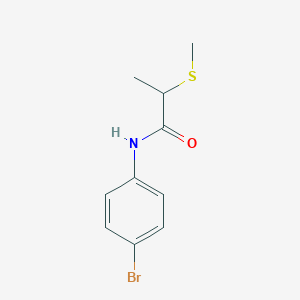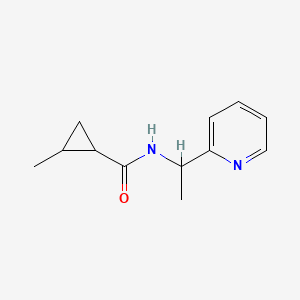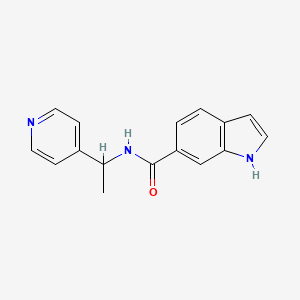![molecular formula C7H8N2O3 B7495213 4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7495213.png)
4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as furo[3,4-d]pyrimidine-2,5-dione or furodipyrimidine.
Mécanisme D'action
The mechanism of action of 4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes that are involved in cell division and DNA synthesis. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the activity of thymidylate synthase and dihydrofolate reductase, which are enzymes involved in DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione in lab experiments is its potential as an anticancer agent. Additionally, this compound is relatively easy to synthesize and purify, making it a valuable tool for researchers. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione. One potential direction is the development of more effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry. Finally, studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to the development of new anticancer drugs.
Méthodes De Synthèse
The synthesis of 4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione can be achieved through various methods. One of the most common methods is the reaction of 4-methyluracil with maleic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of 4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione.
Applications De Recherche Scientifique
4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione has been studied for its potential applications in various fields of science. One of the main areas of research is in the field of medicinal chemistry. This compound has shown potential as an anticancer agent, as well as an inhibitor of various enzymes such as thymidylate synthase and dihydrofolate reductase.
Propriétés
IUPAC Name |
4-methyl-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5-4(2-12-6(5)10)9-7(11)8-3/h3H,2H2,1H3,(H2,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWVCZXROJWLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(COC2=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)
![4-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B7495140.png)
![1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7495142.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)


![1-[4-[1-[[4-(Methylcarbamoyl)phenyl]sulfonylamino]ethyl]phenyl]triazole-4-carboxamide](/img/structure/B7495174.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495178.png)

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7495191.png)


![2-methyl-7-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495206.png)